3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol
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Overview
Description
3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol is an organic compound characterized by the presence of a pyrrolidine ring attached to a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol typically involves the reaction of pyrrolidine with glycidol under controlled conditions. The reaction proceeds through the nucleophilic attack of the pyrrolidine nitrogen on the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: Common solvents such as ethanol or methanol to dissolve the reactants.
Catalyst: Acidic or basic catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Scientific Research Applications
3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. Additionally, the pyrrolidine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrrolidin-1-yl)propane-1,2-diol
- 3-(Hydroxypyrrolidin-1-yl)butane-1,2-diol
- 3-(3-Hydroxypyrrolidin-1-yl)butane-1,2-diol
Uniqueness
3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol is unique due to the specific positioning of the hydroxyl group on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(3-hydroxypyrrolidin-1-yl)propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c9-5-7(11)4-8-2-1-6(10)3-8/h6-7,9-11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNHFJFINQPLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1551198-57-2 |
Source
|
Record name | 3-(3-hydroxypyrrolidin-1-yl)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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